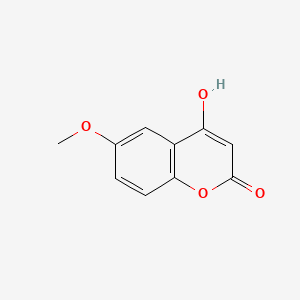

4-Hydroxy-6-methoxycoumarin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-6-2-3-9-7(4-6)8(11)5-10(12)14-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXXRRQBVLINPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715616 | |

| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13252-84-1 | |

| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6-methoxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Hydroxy-6-methoxycoumarin: Synthesis, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Elusive Natural Provenance of 4-Hydroxy-6-methoxycoumarin

The quest for novel bioactive compounds frequently leads researchers to the vast repository of natural products. Coumarins, a prominent class of benzopyran-2-one derivatives, are widely distributed in the plant kingdom and are celebrated for their diverse pharmacological activities.[1] Within this family, this compound presents a scaffold of significant interest for synthetic and medicinal chemists. However, a definitive and verifiable natural source for this specific compound remains conspicuously absent in the current scientific literature.

Initial reports pointed towards the heartwood of Ekebergia senegalensis A. Juss (Meliaceae) as a potential natural source. A compound named ekersenin, initially proposed to be 4-methyl-8-methoxycoumarin, was isolated from this plant. However, subsequent spectroscopic analysis and synthesis led to a structural revision, identifying ekersenin as 4-methoxy-5-methylcoumarin, a different isomer.[2] Further investigations into the chemical constituents of Ekebergia species have yielded a variety of other coumarins and secondary metabolites, but not this compound.[3][4][5]

While the direct isolation of this compound from a natural source is not yet documented, a structurally related compound, 3-(4′-hydroxy-2′,3′-dihydroprenyl)-4,6-dimethoxy-5-methylcoumarin, known as astrotricoumarin, has been isolated from an Astrotrichilia sp., also belonging to the Meliaceae family.[6][7] This discovery suggests that the 4,6-dioxygenated substitution pattern is present in nature within this plant family, leaving the possibility of future discovery of this compound or its derivatives in related species.

Given the current state of knowledge, this guide will focus primarily on the synthetic pathways to obtain this compound, followed by detailed protocols for its isolation and purification, which are applicable to both synthetic mixtures and potential future natural extracts. Finally, comprehensive methods for its structural characterization will be presented.

Part 1: Synthetic Approaches to this compound

The synthesis of 4-hydroxycoumarins is well-established, with several methods available to construct the core benzopyran-2-one ring system. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern.

Pechmann Condensation and Related Reactions

The Pechmann condensation is a classic method for coumarin synthesis, typically involving the reaction of a phenol with a β-ketoester under acidic conditions. For 4-hydroxycoumarins, a variation of this reaction using malonic acid or its derivatives is often employed.

Conceptual Workflow for the Synthesis of this compound:

Figure 1: Conceptual workflow for the synthesis of this compound via a modified Pechmann condensation.

Underlying Principle: The reaction proceeds through an initial esterification of the phenol with malonic acid, followed by an intramolecular Friedel-Crafts acylation to form the coumarin ring. The use of a strong condensing agent is crucial to drive the reaction to completion.

Synthesis from Substituted Salicylic Acid Derivatives

An alternative and often more controlled approach involves the use of appropriately substituted salicylic acid derivatives. This method provides better regiochemical control, which is particularly important for polysubstituted coumarins.

General Synthetic Scheme:

A common strategy involves the acylation of a salicylic acid ester, followed by an intramolecular Claisen condensation. For this compound, the synthesis would commence with a derivative of 5-methoxysalicylic acid.

Step-by-Step Synthetic Protocol (Hypothetical):

-

Esterification: 5-Methoxysalicylic acid is esterified (e.g., with methanol in the presence of an acid catalyst) to produce methyl 2-hydroxy-5-methoxybenzoate.

-

Acetylation: The phenolic hydroxyl group of the methyl ester is acetylated using acetic anhydride or acetyl chloride to yield methyl 2-acetoxy-5-methoxybenzoate.

-

Intramolecular Claisen Condensation (Baker-Venkataraman Rearrangement): The acetylated ester is treated with a strong base (e.g., sodium hydride) to induce an intramolecular condensation, forming the sodium salt of this compound.

-

Acidification: The reaction mixture is acidified to protonate the salt and precipitate the final product, this compound.

This method, while multi-step, generally offers higher yields and purity compared to one-pot condensation reactions.[8]

Part 2: Isolation and Purification

Whether obtained from a synthetic reaction mixture or a hypothetical natural extract, the isolation and purification of this compound are critical to obtaining a sample of high purity suitable for biological testing and further research. The following protocols are designed to be broadly applicable.

Extraction from a Hypothetical Natural Source

Protocol for Extraction:

-

Drying and Grinding: The plant material (e.g., leaves, stem bark) is dried to a constant weight and finely powdered to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and chlorophylls, followed by a medium-polarity solvent such as ethyl acetate or dichloromethane, and finally a polar solvent like methanol. Coumarins are typically found in the medium to high polarity fractions.

-

Concentration: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield the crude extracts.

Chromatographic Purification

Workflow for Chromatographic Purification:

Figure 2: A generalized workflow for the isolation and purification of this compound.

2.2.1 Column Chromatography

Column chromatography is an essential first step for the separation of the target compound from a complex mixture.

Protocol for Silica Gel Column Chromatography:

-

Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Sample Loading: The crude extract or synthetic mixture is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Pooling and Concentration: Fractions containing the target compound with a similar purity profile are pooled and the solvent is evaporated.

2.2.2 Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound, preparative HPLC is the method of choice.[9][10][11]

Protocol for Preparative HPLC:

-

Column Selection: A reversed-phase C18 column is typically used for the separation of moderately polar compounds like coumarins.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile is employed.

-

Sample Injection: The partially purified sample from column chromatography is dissolved in a suitable solvent and injected onto the column.

-

Fraction Collection: Fractions corresponding to the peak of interest are collected.

-

Solvent Removal: The solvent is removed from the collected fractions, often by lyophilization, to yield the pure compound.

Crystallization

The final step in purification often involves crystallization to obtain a highly ordered solid material.

Protocol for Crystallization:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane).

-

Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in a refrigerator or ice bath to promote crystal formation.

-

Isolation: The crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.[12]

Part 3: Structural Characterization and Data

Unequivocal identification of this compound requires a combination of spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group, and a vinyl proton of the coumarin ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern.[13][14][15] |

| ¹³C NMR | Resonances for all ten carbon atoms, including the carbonyl carbon of the lactone, oxygenated aromatic carbons, and the methoxy carbon.[13][14] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₁₀H₈O₄ (m/z 192.0423). Fragmentation patterns can provide further structural information.[13][14] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for a hydroxyl group (O-H stretch), a lactone carbonyl group (C=O stretch), aromatic C-H and C=C stretching, and C-O stretching vibrations.[16] |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption maxima characteristic of the coumarin chromophore. |

| Melting Point | A sharp and defined melting point indicates the purity of the crystalline compound. |

Table 1: Spectroscopic and Physical Data for the Characterization of this compound.

Conclusion

While the natural occurrence of this compound remains to be definitively established, its synthesis is readily achievable through established organic chemistry methodologies. The protocols outlined in this guide provide a comprehensive framework for the preparation, isolation, and rigorous characterization of this promising coumarin derivative. The application of these techniques will enable researchers to obtain high-purity material, facilitating further investigation into its potential biological and pharmacological properties. The structural relationship to the naturally occurring astrotricoumarin suggests that further exploration of the Meliaceae family may yet reveal a natural source for this intriguing molecule.

References

- (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. [Source not further specified].

- (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.

- Stahmann, M. A., & Link, K. P. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S.

- Harinantenaina, L., et al. (2011). Astrotricoumarin, an antiproliferative 4′-hydroxy-2′,3′-dihydroprenylated methylcoumarin from an Astrotrichilia sp. from the Madagascar Dry Forest.

- Anand, N., & Venkataraman, K. (1949). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 29(5), 203-215.

- (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.

- Al-Amiery, A. A., et al. (2012).

- PubChem. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one.

- (2025). Astrotricoumarin, an antiproliferative 4′-hydroxy-2′,3′-dihydroprenylated methylcoumarin from an Astrotrichilia sp. from the Madagascar Dry Forest[].

- Borges, F., et al. (2011).

- Li, H., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC.

- Kemayou, G. M., et al. (2021). Senegalin, a new phenylpropanoid and other secondary metabolites from the stem bark of Ekebergia senegalensis A. Juss. (Meliaceae). Natural Product Research, 35(21), 3694-3700.

- Venugopala, K. N., et al. (2013).

- Ling, B., et al. (2010). 4-BROMOMETHYL-7-METHOXYCOUMARIN AND ANALOGS AS DERIVATIZATION AGENTS FOR HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY DETERMINATIONS - A REVIEW.

- Harinantenaina, L., et al. (2011). Astrotricoumarin, an antiproliferative 4'-hydroxy-2',3'-dihydroprenylated methylcoumarin from an Astrotrichilia sp. from the Madagascar dry forest.

- Fountain, K. J., et al. (2013). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.

- Seidman, M. (1957). U.S. Patent No. 2,781,361. Washington, DC: U.S.

- (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. [Source not further specified].

- Glowniak, K., & Mroczek, T. (2007). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.

- Kemayou, G. M., et al. (2020). Senegalin, a new phenylpropanoid and other secondary metabolites from the stem bark of Ekebergia senegalensis A. Juss. (Meliaceae).

- Kemayou, G. M., et al. (2021). Phytochemistry and Pharmacology of the Genus Ekebergia (Meliaceae): A Review. Chemistry & Biodiversity, 18(10), e2100418.

- Dünges, W., et al. (1978). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. Analytical Chemistry, 50(7), 863-866.

- Ramasami, P., et al. (2020). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry, 16, 22-32.

- (2025). Application Notes and Protocols for the Preparative HPLC Purification of 4'-Demethyl-3,9-dihydroeucomin. Benchchem.

- (n.d.). Determination of Coumarins in Cosmetics. Fisher Scientific.

- Widyastuti, S., & Rohman, A. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1084-1091.

- Matusheski, N. V., et al. (2001). Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry, 49(4), 1866-1872.

- Mulholland, D. A., & Nair, J. J. (1997). A comparison of extractives from the bark of Ekebergia capensis and Ekebergia senegalensis.

- Venturella, P., & Bellino, A. (1975). THE COUMARIN FROM EKEBERGIA SENEGALENSIS: A REVISION. Gazzetta Chimica Italiana, 105(5-6), 571-573.

Sources

- 1. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Senegalin, a new phenylpropanoid and other secondary metabolites from the stem bark of Ekebergia senegalensis A. Juss. (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Senegalin, a new phenylpropanoid and other secondary metabolites from the stem bark of Ekebergia senegalensis A. Juss. (Meliaceae) | Semantic Scholar [semanticscholar.org]

- 5. openresearch.surrey.ac.uk [openresearch.surrey.ac.uk]

- 6. Astrotricoumarin, an antiproliferative 4′-hydroxy-2′,3′-dihydroprenylated methylcoumarin from an Astrotrichilia sp. from the Madagascar Dry Forest[] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Astrotricoumarin, an antiproliferative 4'-hydroxy-2',3'-dihydroprenylated methylcoumarin from an Astrotrichilia sp. from the Madagascar dry forest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]

- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isca.in [isca.in]

- 11. researchgate.net [researchgate.net]

- 12. US2781361A - Process for the production of 4-hydroxycoumarin - Google Patents [patents.google.com]

- 13. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. BJOC - Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds [beilstein-journals.org]

- 16. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 4-Hydroxy-6-methoxycoumarin

An In-Depth Technical Guide to the Discovery, Synthesis, and Activity of 4-Hydroxy-6-methoxycoumarin

Foreword

The journey of scientific discovery is rarely a linear path. Often, the intensive investigation of one natural phenomenon illuminates an entire class of molecules, sparking decades of research and innovation. Such is the story of the 4-hydroxycoumarins, a scaffold thrust into the scientific spotlight by a mysterious bovine ailment. This guide delves into the history and chemistry of a specific member of this family, this compound, providing a technical overview for researchers, chemists, and drug development professionals. We will traverse the historical context of its parent scaffold's discovery, explore its synthesis, and examine its contemporary relevance through its documented biological activities.

A Serendipitous Discovery: The Hemorrhagic Disease and the Dawn of 4-Hydroxycoumarins

The history of this compound is inextricably linked to the broader discovery of its parent structure, 4-hydroxycoumarin, and its most famous derivative, dicoumarol. In the 1920s, a mysterious and fatal hemorrhagic disease began affecting cattle in North America that had consumed improperly cured sweet clover hay[1]. This agricultural problem spurred a multi-year investigation at the University of Wisconsin, led by Karl Paul Link.

In 1940, Link's team successfully isolated the anticoagulant agent responsible, identifying it as 3,3'-methylenebis(4-hydroxycoumarin), which they named dicoumarol[1]. This discovery was a landmark achievement, not only solving the veterinary mystery but also unveiling a novel pharmacological agent. It was quickly understood that 4-hydroxycoumarin was the core structural unit, a fungal metabolite that forms from coumarin in the presence of certain molds[2]. The dimerization with naturally occurring formaldehyde yields the potent anticoagulant dicoumarol[2]. This revelation ignited fervent interest in the synthesis and study of various 4-hydroxycoumarin derivatives, leading to the development of blockbuster anticoagulant drugs like warfarin and establishing this chemical class as a cornerstone in medicinal chemistry[3].

Synthesis of the 4-Hydroxycoumarin Scaffold: Foundational Methodologies

The urgent need for synthetic 4-hydroxycoumarins in the mid-20th century drove the development of several robust chemical strategies. Understanding these foundational methods is key to appreciating the synthesis of specific derivatives like this compound.

Key historical synthetic strategies include:

-

The Pechmann Condensation: Discovered by Hans von Pechmann, this acid-catalyzed reaction condenses a phenol with a β-keto ester to form the coumarin ring. While widely used for many coumarins, its application to 4-hydroxycoumarins requires specific substrates or modifications.

-

The Hoesch Reaction: This method involves the condensation of a phenol with cyanacetic ester, but its use is generally limited to highly reactive phenols, such as m-dihydric phenols[1][4].

-

Intramolecular Cyclization (Pauly & Lockemann Process): An early method involved the high-temperature, base-catalyzed cyclization of O-acylsalicylic acid esters. However, this process was often plagued by harsh conditions and low yields[1][5]. A significant improvement was later patented, which utilized an inert solvent to better control the reaction temperature and improve yields[5].

-

The Boyd and Robertson Synthesis: In the late 1940s, a highly efficient, one-step synthesis was described that involved condensing an appropriate o-hydroxyacetophenone with ethyl carbonate in the presence of metallic sodium. This method proved superior for many 4-hydroxycoumarins, offering excellent yields[1].

These varied approaches provided the chemical toolkit for the subsequent exploration and synthesis of a vast library of substituted 4-hydroxycoumarins, including the 6-methoxy derivative.

Synthesis and Characterization of this compound

The synthesis of this compound (PubChem CID: 54676530) is most logically achieved by applying the established principles of coumarin chemistry, starting with a commercially available, appropriately substituted phenol: 4-methoxyphenol.

Primary Synthetic Pathway: Condensation and Cyclization

A robust and reliable method for synthesizing this compound involves the condensation of 4-methoxyphenol with malonic acid, followed by cyclization. This is a variation of the von Pechmann reaction tailored for this specific outcome. A mixture of phosphorus oxychloride and zinc chloride is a classic condensing agent for this transformation.

Caption: Synthetic route to this compound.

Experimental Protocol: General Procedure for Synthesis

The following protocol is a representative procedure based on established methods for 4-hydroxycoumarin synthesis[1]. Note: This protocol should be performed by trained chemists with appropriate safety precautions.

Materials:

-

4-Methoxyphenol (1.0 eq)

-

Malonic Acid (1.1 eq)

-

Anhydrous Zinc Chloride (ZnCl₂) (3.0 eq)

-

Phosphorus Oxychloride (POCl₃) (5.0 eq)

-

Ice-cold water

-

Hydrochloric Acid (10% aq.)

-

Ethanol (for recrystallization)

Workflow:

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with anhydrous zinc chloride.

-

Addition of Reagents: The flask is cooled in an ice bath. Phosphorus oxychloride is added slowly via the dropping funnel while maintaining the temperature below 10°C.

-

To the stirred mixture, 4-methoxyphenol and malonic acid are added in portions.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated in a water bath at 70-80°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is carefully and slowly poured into a beaker containing crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed thoroughly with cold water until the filtrate is neutral, and then dried.

-

Purification: The crude product is purified by recrystallization from aqueous ethanol to yield pure this compound.

Physicochemical Properties

A summary of the key identifiers and properties of this compound is provided below.

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-6-methoxychromen-2-one | [6] |

| CAS Number | 13252-84-1 | [6][7] |

| Molecular Formula | C₁₀H₈O₄ | [6] |

| Molecular Weight | 192.17 g/mol | [6] |

| Appearance | Solid (Crystalline) | - |

| InChIKey | KFXXRRQBVLINPH-UHFFFAOYSA-N | [6] |

Biological Activities and Potential Applications

While the parent 4-hydroxycoumarin scaffold is famed for its anticoagulant properties, derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer effects[3][8]. Research into this compound has highlighted its significant potential as a potent antioxidant.

Potent Antioxidant Activity

A 2024 study systematically evaluated the antioxidant potential of eighteen 4-hydroxycoumarin derivatives[2][9]. In this work, this compound (designated as compound 4a ) demonstrated remarkable free radical-scavenging abilities[2][9][10][11].

Key Findings:

-

DPPH• Radical Scavenging: The compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.05 mM in the DPPH assay. This performance was superior to both the widely used synthetic antioxidant butylated hydroxytoluene (BHT) (IC₅₀ = 0.58 mM) and the natural antioxidant ascorbic acid (IC₅₀ = 0.06 mM)[2][10].

-

ABTS•+ Scavenging: It also showed strong scavenging capacity against the ABTS radical cation[2].

The potent antioxidant activity is attributed to the phenolic hydroxyl group at the C4 position, which can donate a hydrogen atom to neutralize free radicals. The methoxy group at the C6 position, being an electron-donating group, can further stabilize the resulting radical through resonance, enhancing its scavenging potential[2].

Caption: Hydrogen atom donation by this compound.

Potential Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of this compound are limited, significant insights can be drawn from its isomer, 4-Hydroxy-7-methoxycoumarin. Research has shown that the 7-methoxy isomer exerts potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages[12][13]. It significantly reduces the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂)[13].

The mechanism involves the downregulation of key inflammatory signaling pathways:

-

NF-κB Pathway: It suppresses the activation of Nuclear Factor-kappa B (NF-κB) by preventing the degradation of its inhibitor, IκBα[13].

-

MAPK Pathway: It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two critical components of the mitogen-activated protein kinase (MAPK) pathway[13].

Given the structural similarity and the known anti-inflammatory potential of the coumarin scaffold, it is highly plausible that this compound could exert similar effects by modulating these critical inflammatory pathways. This presents a compelling avenue for future investigation.

Conclusion and Future Outlook

From its historical roots in a veterinary mystery to its modern investigation as a potent antioxidant, this compound exemplifies the enduring relevance of the coumarin scaffold. While its discovery was part of a broader wave of research into 4-hydroxycoumarin derivatives, its unique substitution pattern confers specific and powerful biological activities. The established synthetic routes make it an accessible target for further study.

Future research should focus on:

-

In-depth Anti-inflammatory Studies: Validating the hypothesized anti-inflammatory effects and elucidating its precise mechanism of action on the NF-κB and MAPK pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to understand how modifications to the methoxy group or other positions on the benzene ring affect its antioxidant and anti-inflammatory potency.

-

In Vivo Efficacy: Translating the promising in vitro antioxidant data into animal models to assess its bioavailability, safety, and efficacy in disease models driven by oxidative stress and inflammation.

As the search for novel therapeutic agents continues, this compound stands out as a promising lead compound, grounded in a rich history and poised for future discovery.

References

- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]

- Abdou, M. M., El-Sawy, E. R., Ebaid, M. S., & Barghash, A. E. M. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(1), 88-121. [Link]

- Stahmann, M. A., Huebner, C. F., & Link, K. P. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S.

- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-157. [Link]

- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813. [Link]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54676530, 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one.

- Abdou, M. M., El-Sawy, E. R., Ebaid, M. S., & Barghash, A. E. M. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.

- Singh, G., Sharma, P., & Kumar, S. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 37(4), 923-930. [Link]

- Hosseini, S. M., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant properties.

- Rostom, S. A. F., Goya Jorge, E., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Physiology and Pharmacology. [Link]

- Rostom, S. A. F., Goya Jorge, E., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. PubMed. [Link]

- Kang, J. K., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.

- Rostom, S. A. F., Goya Jorge, E., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Science Publishing. [Link]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54686349, 4-Hydroxy-6-methylcoumarin.

- Wikipedia. (n.d.). Hoesch reaction.

- de Oliveira, G. G., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. Preprints.org. [Link]

- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation.

- Rostom, S. A. F., Goya Jorge, E., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments.

- Al-Majedy, Y. K., Kadhum, A. A., Al-Amiery, A. A., & Mohamad, A. B. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11791-11800. [Link]

- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.

- Al-Amiery, A. A., et al. (2016). Synthesis and Cytotoxic Activity of 6-Hydroxy-4-Methyl-5,7-(Bis-Phenylazo) Coumarin with Divalent Transition Metal Ions. Indian Journal of Science and Technology, 9(37). [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 5. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]

- 6. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 13252-84-1 [chemicalbook.com]

- 8. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 4-Hydroxy-6-methoxycoumarin

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-methoxycoumarin

Foreword: A Molecule of Potential

This compound belongs to the coumarin family, a class of benzopyrone compounds renowned for their significant and diverse pharmacological activities.[1][2] Derivatives of the 4-hydroxycoumarin scaffold, in particular, are cornerstones of anticoagulant therapy and have demonstrated a remarkable spectrum of biological effects, including anti-inflammatory, antibacterial, and anticancer properties.[3] For the drug development professional, understanding the fundamental physicochemical properties of a molecule like this compound is not a mere academic exercise; it is the foundational blueprint upon which successful therapeutic development is built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, dictate its formulation possibilities, and ultimately influence its efficacy and safety.

This guide provides a senior application scientist's perspective on the core physicochemical characteristics of this compound. We will move beyond a simple recitation of data points to explore the causality behind experimental methodologies and the critical implications of these properties for research and drug development.

Molecular Identity and Core Physical Characteristics

The first step in characterizing any potential therapeutic agent is to establish its unambiguous identity and fundamental properties. These data serve as the bedrock for all subsequent experimental work.

This compound is structurally defined as a coumarin core featuring a hydroxyl group at the 4-position and a methoxy group at the 6-position.[4] This substitution pattern is critical as it significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall polarity compared to the parent 4-hydroxycoumarin structure.

Table 1: Core Molecular and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-hydroxy-6-methoxychromen-2-one | [4] |

| CAS Number | 13252-84-1 | [4][5] |

| Molecular Formula | C₁₀H₈O₄ | [4][5] |

| Molecular Weight | 192.17 g/mol | [4][5] |

| Appearance | Light brown to gray solid | [5] |

| Melting Point | 170 °C (decomposes) |[5] |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The acidity, or pKa, of a molecule is a critical parameter in drug development. It dictates the extent of ionization at a given pH, which directly impacts solubility, membrane permeability, and receptor binding. For this compound, the acidic proton is on the 4-hydroxyl group. Its dissociation is influenced by the electron-withdrawing lactone and the electron-donating methoxy group on the aromatic ring.

Table 2: Acidity of this compound

| Property | Value | Significance | Source |

|---|

| pKa (Predicted) | 4.50 ± 1.00 | Acidic |[5] |

A predicted pKa of ~4.5 indicates that this compound is a weak acid. This has profound implications:

-

In the stomach (pH 1-2): The compound will be predominantly in its neutral, protonated form, which generally favors absorption across the gastric mucosa.

-

In the small intestine (pH 6-7.5): A significant portion of the compound will exist in its ionized, deprotonated (anionic) form. This increases aqueous solubility but can hinder passive diffusion across the intestinal epithelium.

-

In blood plasma (pH 7.4): The molecule will be almost entirely in its ionized form, which affects its distribution and binding to plasma proteins like albumin.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is reliable for compounds with a chromophore whose absorbance spectrum changes with ionization state, a characteristic feature of phenolic compounds like coumarins.[6][7]

Principle: The protonated (HA) and deprotonated (A⁻) forms of the molecule have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which [HA] = [A⁻], which corresponds to the pKa.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffers with known pH values, spanning a range from pH 2 to pH 8 (e.g., phosphate, acetate, and citrate buffers). Precise pH measurement of each buffer is critical.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like methanol or DMSO (e.g., 10 mM).

-

Sample Preparation: For each pH buffer, create a sample by adding a small, constant volume of the stock solution to a larger volume of the buffer. The final concentration should be low enough to ensure absorbance is within the linear range of the spectrophotometer (typically < 1.0 AU).

-

Spectrophotometric Measurement:

-

Record the full UV-Vis spectrum (200-400 nm) for the compound in a highly acidic (e.g., pH 2) and a highly alkaline (e.g., pH 10) buffer to determine the spectra of the pure HA and A⁻ forms, respectively.

-

Identify an analytical wavelength (λ) where the difference in absorbance between the two forms is maximal.

-

Measure the absorbance of each buffered sample at this chosen wavelength.

-

-

Data Analysis: Plot the measured absorbance versus the pH of the buffers. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa of the compound.

Solubility and Lipophilicity: The Twin Pillars of Bioavailability

Solubility and lipophilicity are arguably the most important physicochemical properties influencing a drug's journey from administration to its target. Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[8] Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), governs the ability of a molecule to cross biological membranes.[9]

Table 3: Solubility and Lipophilicity Parameters

| Property | Predicted/Typical Value | Significance |

|---|---|---|

| Aqueous Solubility | Low (Expected) | Impacts dissolution rate and oral absorption. |

| LogP (Predicted) | 1.2 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.[4] |

The methoxy group slightly increases lipophilicity compared to the parent 4-hydroxycoumarin, while the hydroxyl group provides a site for hydrogen bonding, aiding solubility in polar solvents. A delicate balance is required: too high a LogP can lead to poor aqueous solubility and metabolic instability, while too low a LogP can prevent absorption across lipid membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and water.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Causality and Trustworthiness:

-

Pre-saturation of Solvents: This step is crucial. Using non-saturated solvents would cause a net transfer of solvent between phases during the experiment, altering their properties and leading to an inaccurate LogP value.

-

Constant Temperature: Partitioning is a thermodynamic process. Maintaining a constant temperature ensures the system reaches a true equilibrium, making the measurement reproducible and reliable.

-

Centrifugation: This ensures a clean and complete separation of the two phases. Any cross-contamination would invalidate the concentration measurements.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic techniques provide an unambiguous fingerprint of a molecule, essential for structural confirmation, purity assessment, and quantitative analysis.

Table 4: Key Spectroscopic Data for this compound

| Technique | Key Features | Source |

|---|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, a vinylic proton, the methoxy group protons, and the acidic hydroxyl proton. | [4] |

| ¹³C NMR | Resonances for all 10 carbon atoms in their unique chemical environments. | [4] |

| IR Spectroscopy | Characteristic absorptions for O-H (hydroxyl), C=O (lactone), C-O-C (ether and ester), and aromatic C=C bonds. | [4] |

| UV-Vis | Strong absorption bands in the UV region (typically 280-380 nm), characteristic of the extended π-system of the coumarin core. | [4][6] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (192.0423 g/mol ). |[4] |

Expertise in Interpretation: The chemical shift of the 4-OH proton in ¹H NMR can be highly variable and is often broad due to hydrogen bonding and exchange with trace water in the solvent. In infrared spectroscopy, the lactone carbonyl (C=O) stretch is a particularly strong and sharp band, typically appearing around 1700-1740 cm⁻¹, providing clear evidence of the coumarin ring system.

Implications for Drug Development: Connecting Properties to Performance

The true value of physicochemical data lies in its application to predict and explain a drug's behavior in vivo.

-

Formulation Development: The low aqueous solubility and acidic pKa suggest that developing a salt form (e.g., a sodium salt) could be a viable strategy to enhance solubility and dissolution for oral dosage forms.

-

ADME Prediction: The moderate LogP suggests that the compound has a good chance of passively diffusing across the gut wall. However, its acidic nature means that absorption may be pH-dependent, occurring more readily in the stomach than in the intestine.

-

Potential Mechanism of Action: While the specific targets of this compound are not fully elucidated, structurally similar coumarins have shown significant anti-inflammatory activity. For instance, 4-hydroxy-7-methoxycoumarin has been shown to inhibit the production of inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways in macrophages.[10] This provides a strong, mechanistically plausible hypothesis for researchers to investigate the therapeutic potential of the 6-methoxy isomer in inflammatory diseases.

Conclusion

This compound is a compound defined by a delicate interplay of its structural features. It possesses moderate lipophilicity and is a weak acid with limited aqueous solubility. This physicochemical profile is the essential starting point for any rational drug discovery and development program. The experimental protocols outlined herein provide a validated framework for confirming these properties, while the interpretation of this data offers critical insights into the compound's potential in vivo behavior, guiding formulation strategies and mechanistic studies. It is through this rigorous, property-driven approach that molecules of potential are transformed into therapies of value.

References

- PubChem. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4.

- Yadav, S., & Kumar, N. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. [Link]

- PubChem. 4-Hydroxy-6-methylcoumarin | C10H8O3.

- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]

- Lee, S., & Lee, Y. J. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(12), 4789-4809. [Link]

- PubChem. 4-Hydroxycoumarin | C9H6O3.

- ResearchGate.

- Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(20), 11847-11857. [Link]

- Kang, J. K., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. International Journal of Molecular Sciences, 21(19), 7083. [Link]

- Supporting Information for: Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. [Link]

- Ahluwalia, V. K., & Kumar, D. (1977). Synthesis of Some 4-Hydroxycoumarin Derivatives. Indian Journal of Chemistry Section B, 15B, 514-516. [Link]

- Hamieh, T., et al. (2022). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Molecules, 27(19), 6598. [Link]

- ResearchGate. (2023). Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. [Link]

- Gawinecki, R., et al. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry, 75(3), 365-376. [Link]

- Zhang, M., et al. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Organic Chemistry Frontiers. [Link]

- Shultz, M. D. (2023). Physicochemical Properties. In Comprehensive Medicinal Chemistry III. Royal Society of Chemistry. [Link]

- Goupil, A., et al. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv. [Link]

- Stahmann, M. A., et al. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

Sources

- 1. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13252-84-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-6-methoxycoumarin: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Hydroxy-6-methoxycoumarin (CAS No. 13252-84-1), a significant member of the coumarin family of compounds. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, analytical characterization, and burgeoning biological applications of this molecule, grounding all claims in verifiable scientific literature.

Introduction: The Significance of the 4-Hydroxycoumarin Scaffold

Coumarins, a class of benzopyrone compounds, are ubiquitous in the plant kingdom and form the basis for a vast array of synthetic derivatives with profound pharmacological importance.[1] The 4-hydroxycoumarin nucleus, in particular, is a privileged scaffold in medicinal chemistry, most famously exemplified by the anticoagulant drug warfarin.[2] The introduction of substituents onto this core structure, such as the methoxy group at the 6-position in our topic compound, can significantly modulate its physicochemical properties and biological activities. This guide will specifically focus on the synthesis, characterization, and known biological activities of this compound, highlighting its potential in drug discovery and development.

Physicochemical and Spectroscopic Profile

This compound is a white to pale yellow crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13252-84-1 | |

| Molecular Formula | C₁₀H₈O₄ | |

| Molecular Weight | 192.17 g/mol | |

| IUPAC Name | 4-hydroxy-6-methoxychromen-2-one | |

| Melting Point | 261-264 °C | [3] |

| Appearance | Off-white solid | [3] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected data based on the analysis of closely related coumarin derivatives.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic proton at the 3-position, the methoxy group, and the hydroxyl proton.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display signals for the carbonyl carbon, the enolic carbon, the aromatic carbons, and the methoxy carbon.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are anticipated for the hydroxyl, carbonyl (lactone), ether, and aromatic C-H and C=C bonds.

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of 4-hydroxycoumarins can be achieved through several established methods. A robust and widely applicable approach is the Pechmann condensation, followed by methylation if a methoxy group is desired and not present in the starting phenol.[4]

Proposed Two-Step Synthetic Pathway

A logical and efficient route to this compound involves a two-step process:

-

Pechmann Condensation: Reaction of hydroquinone with a suitable β-ketoester, such as ethyl acetoacetate, under acidic catalysis to yield 6-hydroxy-4-methylcoumarin.

-

Methylation: Subsequent methylation of the hydroxyl group at the 6-position to afford the final product.

Sources

- 1. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-6-methoxycoumarin molecular weight and formula

An In-depth Technical Guide to 4-Hydroxy-6-methoxycoumarin: Synthesis, Characterization, and Biological Significance

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of this compound (IUPAC Name: 4-hydroxy-6-methoxychromen-2-one), a significant member of the coumarin family of heterocyclic compounds. Addressed to researchers, medicinal chemists, and professionals in drug development, this document details the molecule's fundamental properties, a robust and validated synthetic pathway, in-depth spectroscopic characterization, and a critical analysis of its biological activities. We explore the mechanistic basis for its anti-inflammatory and antioxidant properties, supported by established experimental protocols and structure-activity relationship (SAR) insights. This guide is structured to serve as a practical and authoritative resource, bridging foundational chemistry with its applications in the pharmaceutical sciences.

Core Molecular Profile

This compound is a benzopyrone derivative featuring a hydroxyl group at the C-4 position and a methoxy substituent at the C-6 position. This substitution pattern is crucial for its physicochemical properties and biological activities.

Chemical Structure and Formula

The structural framework of this compound is foundational to its chemical behavior and interactions within biological systems.

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₄ | [1][2] |

| Molecular Weight | 192.17 g/mol | [1][2] |

| IUPAC Name | 4-hydroxy-6-methoxychromen-2-one | [1] |

| CAS Number | 13252-84-1 | [1][2] |

| Appearance | White to off-white solid | N/A |

| Synonyms | 4-Hydroxy-6-methoxy-2H-chromen-2-one, 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | [1] |

Synthesis of this compound

The synthesis of 4-hydroxycoumarins can be reliably achieved through the acid-catalyzed condensation of a substituted phenol with malonic acid, a variant of the Pechmann reaction. The following protocol outlines a robust method for the synthesis of this compound from 4-methoxyphenol.

Synthesis Workflow

The synthesis is a one-pot procedure involving the reaction of 4-methoxyphenol with malonic acid, catalyzed by a mixture of phosphorus oxychloride and anhydrous zinc chloride.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for 4-hydroxycoumarin synthesis.

Materials:

-

4-Methoxyphenol (1.0 eq)

-

Malonic acid (1.1 eq)

-

Anhydrous Zinc Chloride (ZnCl₂) (2.5 eq)

-

Phosphorus Oxychloride (POCl₃)

-

Crushed Ice

-

Ethanol (95%)

-

Deionized Water

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyphenol and malonic acid.

-

Catalyst and Solvent Addition: Carefully add anhydrous zinc chloride to the flask, followed by the slow, dropwise addition of phosphorus oxychloride under stirring. The reaction is exothermic and should be cooled in an ice bath during addition.

-

Reaction: After the addition is complete, heat the reaction mixture to 70-80°C using an oil bath and maintain stirring for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the viscous reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Precipitation and Collection: A solid precipitate will form. Allow the ice to melt completely, then collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining acid and inorganic salts.

-

Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure this compound. Dry the purified product under vacuum.

Self-Validation: The integrity of this protocol is validated by the purity of the final product, which can be confirmed through melting point determination and the spectroscopic analyses detailed in the following section.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unequivocal structural confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing lactone carbonyl. The data presented here are based on established values for the 4-hydroxycoumarin scaffold and related methoxy-substituted analogs.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Atom No. | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | - | - | 161-163 |

| C3 | 5.5-5.7 | s | 90-92 |

| C4 | 11.0-12.0 (OH) | br s | 164-166 |

| C4a | - | - | 115-117 |

| C5 | 7.1-7.2 | d | 110-112 |

| C6 | - | - | 155-157 |

| C7 | 7.2-7.3 | dd | 118-120 |

| C8 | 7.6-7.7 | d | 123-125 |

| C8a | - | - | 147-149 |

| -OCH₃ | 3.8-3.9 | s | 55-57 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Broad, Strong | O-H stretch (phenolic) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated lactone) |

| ~1620, 1580 | Strong | C=C aromatic ring stretch |

| ~1270 | Strong | Asymmetric C-O-C stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern under ionization. The primary fragmentation of coumarins typically involves the loss of carbon monoxide (CO).[5]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 192, corresponding to [C₁₀H₈O₄]⁺.

-

Primary Fragments: A key fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group, yielding a prominent ion at m/z 177. Another expected fragmentation is the loss of carbon monoxide (CO) from the lactone ring, resulting in a fragment at m/z 164.

Biological Activity and Applications in Drug Development

4-Hydroxycoumarin and its derivatives are a cornerstone in medicinal chemistry, most famously as anticoagulants (e.g., warfarin).[5] this compound itself has garnered significant interest for its potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of this compound is a key feature of its therapeutic potential. It primarily acts as a radical scavenger.

Mechanism of Action: The antioxidant activity is largely attributed to the phenolic hydroxyl group at the C-4 position. This group can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. The resulting coumarin radical is stabilized by resonance across the benzopyrone ring system. The electron-donating methoxy group at the C-6 position further enhances this activity by increasing the electron density of the aromatic ring, which helps to stabilize the radical formed after hydrogen donation.[6] Studies have shown that substitutions at the C6 position can enhance scavenging potential.[7]

Experimental Protocol: DPPH Radical Scavenging Assay This protocol provides a reliable method to quantify the radical scavenging activity.

-

Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid or Trolox should be used as a positive control.

-

Assay: In a 96-well plate, add 50 µL of various concentrations of the test compound to 150 µL of the methanolic DPPH solution.

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined. For 4-hydroxy-6-methoxy-2H-chromen-2-one, an IC₅₀ value of 0.05 mM has been reported, outperforming standards like BHT (0.58 mM) and ascorbic acid (0.06 mM).[7]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Coumarin derivatives have shown significant promise as anti-inflammatory agents.

Mechanism of Action: The anti-inflammatory effects of related coumarins are mediated through the downregulation of key pro-inflammatory signaling pathways. Research on structurally similar compounds indicates that this compound likely inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. This is achieved by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways control the expression of pro-inflammatory genes, including iNOS and COX-2.

Sources

- 1. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 4. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 5. benthamopen.com [benthamopen.com]

- 6. scispace.com [scispace.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

Technical Guide: Spectroscopic Characterization of 4-Hydroxy-6-methoxycoumarin

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Hydroxy-6-methoxycoumarin (CAS No: 13252-84-1), a significant heterocyclic compound with applications in synthesis and pharmaceutical research.[1][2] We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, chemists, and drug development professionals, offering not just raw data but also field-proven insights into experimental design, data acquisition, and spectral interpretation to unequivocally confirm the molecular structure and purity of the compound.

Molecular Structure and Overview

This compound (C₁₀H₈O₄, Molar Mass: 192.17 g/mol ) is a derivative of coumarin, a benzopyran-2-one.[3][4] The structural integrity of synthetic batches must be rigorously confirmed before its use in further applications. Spectroscopic methods provide a definitive, non-destructive means of structural elucidation. The numbering convention used throughout this guide for spectral assignments is presented below.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its excellent ability to dissolve the compound and the presence of a labile hydroxyl proton, which is readily observed in this solvent.[1][4]

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides critical information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆.

-

Transfer: Transfer the resulting solution into a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's receiver coils.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.[1]

-

Parameters: Use a standard pulse program. Acquire at least 16 scans to ensure a good signal-to-noise ratio. The residual solvent peak of DMSO-d₆ at ~2.50 ppm serves as an internal reference.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the residual solvent peak.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | br s | 1H | 4-OH |

| 7.31 | d | 1H | H-5 |

| 7.23 | dd | 1H | H-7 |

| 7.15 | d | 1H | H-8 |

| 5.65 | s | 1H | H-3 |

| 3.78 | s | 3H | 6-OCH₃ |

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration. The broad singlet (br s) for the hydroxyl proton is characteristic and its chemical shift is highly dependent on concentration and temperature.

Interpretation: The downfield singlet at 3.78 ppm integrating to three protons is characteristic of the methoxy group. The singlet at 5.65 ppm is assigned to the vinyl proton at the C3 position, which lacks adjacent protons to couple with. The aromatic region displays signals for the three protons on the benzene ring, with their splitting patterns (doublet and doublet of doublets) confirming their ortho and meta relationships. The very broad signal far downfield is typical for the acidic enolic hydroxyl proton at C4.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, allowing for the identification of carbonyl, aromatic, and aliphatic carbons.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR analysis.

-

Parameters: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time with a greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing the central peak of the DMSO-d₆ septet at 39.52 ppm.

Table 2: ¹³C NMR Spectroscopic Data (100.6 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 163.7 | C-4 |

| 161.3 | C-2 (Lactone C=O) |

| 155.1 | C-6 |

| 147.8 | C-8a |

| 118.9 | C-5 |

| 117.1 | C-7 |

| 114.9 | C-4a |

| 101.8 | C-8 |

| 91.1 | C-3 |

| 55.8 | 6-OCH₃ |

Note: Assignments are based on established data for coumarin derivatives and predictive models.[5]

Interpretation: The spectrum clearly shows ten distinct carbon signals, consistent with the molecular formula. The signal at 161.3 ppm is characteristic of the lactone carbonyl carbon (C-2). The signals for the oxygen-substituted carbons (C-4, C-6, C-8a) appear downfield as expected. The sole aliphatic carbon signal at 55.8 ppm corresponds to the methoxy group.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., ZnSe or diamond).[1]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first, followed by the sample spectrum over a range of 4000-400 cm⁻¹.

-

Processing: The instrument software automatically ratios the sample spectrum to the background, generating the final absorbance or transmittance spectrum.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 2900 | Broad, Medium | O-H stretch (enolic) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated lactone) |

| 1620 - 1570 | Strong, Sharp | C=C stretch (aromatic and vinyl) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Medium | C-O stretch (alcohol) |

Interpretation: The IR spectrum is dominated by a strong, sharp absorption around 1720 cm⁻¹, which is definitive for the carbonyl group of the α,β-unsaturated lactone ring. A broad absorption band in the 3100-2900 cm⁻¹ region confirms the presence of the hydroxyl group. Multiple sharp peaks between 1620 and 1570 cm⁻¹ are characteristic of the aromatic and vinyl C=C bond vibrations. The strong band around 1250 cm⁻¹ is indicative of the aryl-ether C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 54676530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13252-84-1 | INDOFINE Chemical Company [indofinechemical.com]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Hydroxy-6-methoxycoumarin

This guide provides a comprehensive technical overview of the methodologies and scientific reasoning involved in the crystal structure analysis of 4-hydroxy-6-methoxycoumarin. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis to advanced structural characterization, emphasizing the synergy between experimental techniques and computational validation.

Introduction: The Significance of this compound

This compound, a member of the coumarin family of benzopyrones, is a scaffold of significant interest in medicinal chemistry and materials science.[1] Coumarins are known for a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[2] The precise three-dimensional arrangement of atoms within a crystal lattice, and the intermolecular interactions that govern this arrangement, are fundamental to understanding a molecule's physicochemical properties, such as solubility, stability, and bioavailability. Crystal structure analysis, therefore, is not merely an academic exercise but a critical component of rational drug design and materials engineering.

This guide will walk through a representative workflow for the complete crystal structure elucidation of this compound, providing both the "how" and the "why" behind each procedural step. While a specific, publicly available crystal structure for this exact molecule was not identified in the Cambridge Structural Database (CSD) at the time of this writing, the principles and techniques described herein are based on established best practices and data from closely related coumarin analogs.[3][4][5]

Part 1: Synthesis and Crystal Growth: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common and effective method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation. For this compound, this can be achieved by reacting 4-methoxyphenol with a suitable three-carbon synthon, such as malonic acid, in the presence of a dehydrating agent and catalyst. An alternative approach involves the condensation of an appropriately substituted o-hydroxyketone with ethyl carbonate.[6]

Exemplary Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-methoxyphenol (1 equivalent) and malonic acid (1.1 equivalents) are combined in a suitable solvent, such as a mixture of phosphorus oxychloride and zinc chloride.

-

Reaction Conditions: The mixture is heated under reflux for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

The Art and Science of Crystal Growth

The quality of the single crystal is paramount for a successful X-ray diffraction experiment. The goal is to obtain a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free of defects.

Methodology: Slow Evaporation

Slow evaporation is a widely used and effective technique for growing high-quality crystals of organic molecules.

-

Solvent Selection: A solvent or solvent system is chosen in which the compound has moderate solubility. The ideal solvent will be relatively volatile. For this compound, solvents such as acetone, ethanol, or ethyl acetate, or a mixture thereof, could be suitable candidates.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature.

-

Crystallization: The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent increases the concentration of the solute, leading to nucleation and crystal growth.